methyl 2-[(2-hydroxyethyl)sulfanyl]acetate
Description
Contextualization within Modern Organic and Polymer Chemistry Research
In the realm of modern organic chemistry, methyl 2-[(2-hydroxyethyl)sulfanyl]acetate serves as a valuable building block. Its structure allows for a variety of chemical transformations. The thiol ether linkage is of interest for its role in biological systems and materials science, while the ester and alcohol functionalities provide handles for further synthetic modifications, such as hydrolysis, esterification, and oxidation.
Significance of Sulfanylacetate and Hydroxyethyl (B10761427) Moieties in Chemical Design
The rational design of functional molecules and materials heavily relies on the predictable behavior of specific chemical moieties. In this compound, the sulfanylacetate and hydroxyethyl groups each contribute distinct and valuable characteristics.
Sulfanylacetate Moiety:
Hydroxyethyl Moiety:
The hydroxyethyl group is a common feature in a wide range of chemical compounds and materials, prized for the properties it imparts. The primary hydroxyl group is a versatile functional handle that can participate in a multitude of chemical reactions, including esterification, etherification, and conversion to halides. cmu.eduscielo.br This reactivity is fundamental to its role in organic synthesis and for the post-polymerization modification of materials.
In polymer science, the incorporation of hydroxyethyl groups, often through monomers like hydroxyethyl acrylate (B77674) (HEA) or hydroxyethyl methacrylate (B99206) (HEMA), is a well-established strategy to introduce hydrophilicity, improve adhesion, and provide sites for cross-linking. researchgate.netscielo.brnih.gov The hydroxyl functionality can form hydrogen bonds, which significantly influences the solubility, swelling behavior, and mechanical properties of polymers. nih.gov This makes the hydroxyethyl moiety a key component in the design of hydrogels, coatings, adhesives, and biocompatible materials. researchgate.netscielo.br
The combination of these two moieties in a single molecule, as seen in this compound, presents a unique opportunity for chemists to design complex molecules and polymers with a predefined set of properties, leveraging the distinct contributions of both the sulfanylacetate and hydroxyethyl groups.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-hydroxyethylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-8-5(7)4-9-3-2-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQUCCRUGCZVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539161 | |
| Record name | Methyl [(2-hydroxyethyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61146-95-0 | |
| Record name | Methyl [(2-hydroxyethyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[(2-hydroxyethyl)sulfanyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Methyl 2 2 Hydroxyethyl Sulfanyl Acetate
Strategies for Carbon-Sulfur Bond Formation in Methyl 2-[(2-hydroxyethyl)sulfanyl]acetate Synthesis
The creation of the thioether linkage is a critical step in the synthesis of this compound. This can be achieved through various methods, with direct alkylation of a thiol being one of the most common and straightforward approaches.
Direct Alkylation of Thiol Compounds
The most direct route to forming the carbon-sulfur bond in this compound involves the nucleophilic substitution reaction between a thiol and an alkyl halide. In this case, 2-mercaptoethanol (B42355) serves as the thiol component, and a methyl haloacetate, such as methyl chloroacetate, acts as the alkylating agent.
The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the methyl chloroacetate, displacing the chloride ion and forming the desired thioether.
General Reaction Scheme:
HOCH₂CH₂SH + ClCH₂COOCH₃ + Base → HOCH₂CH₂SCH₂COOCH₃ + Base·HCl
Commonly used bases for this transformation include alkali metal hydroxides (e.g., sodium hydroxide), carbonates (e.g., potassium carbonate), and alkoxides (e.g., sodium methoxide). The choice of solvent is also crucial and often includes polar aprotic solvents like ethanol, acetone, or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| 2-Mercaptoethanol | Methyl Chloroacetate | Sodium Hydroxide (B78521) | Ethanol | Room temperature to gentle heating |
| 2-Mercaptoethanol | Methyl Chloroacetate | Potassium Carbonate | Acetone/DMF | Reflux |
| 2-Mercaptoethanol | Methyl Chloroacetate | Sodium Methoxide | Methanol (B129727) | 0°C to room temperature |
Esterification Approaches to this compound
An alternative strategy involves first synthesizing the carboxylic acid precursor, 2-[(2-hydroxyethyl)sulfanyl]acetic acid, followed by its esterification to yield the final product. This approach separates the formation of the C-S bond and the ester bond into two distinct steps.
The esterification is typically achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the methyl ester.
General Reaction Scheme:
HOCH₂CH₂SCH₂COOH + CH₃OH (excess) --(H⁺ catalyst)--> HOCH₂CH₂SCH₂COOCH₃ + H₂O
The removal of water as it is formed, for instance by azeotropic distillation, can also be employed to increase the yield of the ester.
| Carboxylic Acid | Alcohol | Catalyst | Typical Conditions |
| 2-[(2-hydroxyethyl)sulfanyl]acetic acid | Methanol | Sulfuric Acid | Reflux |
| 2-[(2-hydroxyethyl)sulfanyl]acetic acid | Methanol | p-Toluenesulfonic Acid | Reflux |
| 2-[(2-hydroxyethyl)sulfanyl]acetic acid | Methanol | Acidic Ion-Exchange Resin | Elevated Temperature |
Multi-Step Synthetic Sequences and Precursor Functionalization
The synthesis of this compound can be viewed as a multi-step process, particularly when considering the preparation of the necessary precursors from more fundamental starting materials.
Synthesis of Key Intermediates for this compound
A key intermediate in one of the primary synthetic routes is 2-[(2-hydroxyethyl)sulfanyl]acetic acid. This compound is typically synthesized by the reaction of thioglycolic acid with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base. This reaction is analogous to the direct alkylation method described for the final product, but with the carboxylic acid functionality already present in one of the reactants.
General Reaction Scheme for the Intermediate:
HSCH₂COOH + ClCH₂CH₂OH + 2 Base → HOCH₂CH₂SCH₂COONa + Base·HCl + H₂O → (acid workup) → HOCH₂CH₂SCH₂COOH
The reaction is usually performed in an aqueous medium with a base like sodium hydroxide. The resulting sodium salt of the carboxylic acid is then acidified to yield the free acid. Biocatalytic routes for the synthesis of 2-[(2-hydroxyethyl)sulfanyl]acetic acid from thiodiglycol (B106055) have also been reported, offering a more environmentally benign approach.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Thioglycolic Acid | 2-Chloroethanol | Sodium Hydroxide | Water | 2-[(2-hydroxyethyl)sulfanyl]acetic acid |
| Thiodiglycol | - | Alcaligenes xylosoxydans | Aqueous medium | 2-[(2-hydroxyethyl)sulfanyl]acetic acid |
Convergent and Divergent Synthetic Pathways for Complex Derivatives
The structure of this compound lends itself to both convergent and divergent synthetic strategies for the creation of more complex derivatives.
In a convergent synthesis , the two main fragments of the molecule, the 2-hydroxyethylthio moiety and the methyl acetate (B1210297) moiety, could be synthesized separately and then joined together in a final step. This approach is beneficial for building a library of analogs where either part of the molecule can be varied independently before the final coupling reaction.
In a divergent synthesis , this compound can serve as a versatile building block. The terminal hydroxyl group can be further functionalized, for example, through esterification or etherification, to introduce a wide range of different groups. Similarly, the ester functionality can be hydrolyzed back to the carboxylic acid, which can then be converted into amides or other carboxylic acid derivatives. This allows for the creation of a diverse library of compounds from a common intermediate.
Catalysis in the Preparation of this compound and Related Compounds
Catalysis plays a significant role in enhancing the efficiency and selectivity of the reactions involved in the synthesis of this compound.
For the carbon-sulfur bond formation via direct alkylation, while often proceeding with a stoichiometric amount of base, catalytic methods are also employed. Phase-transfer catalysts can be used to facilitate the reaction between the aqueous thiolate and the organic alkyl halide. Transition metal catalysis, particularly with copper or palladium complexes, is also a powerful tool for the formation of C-S bonds, especially in more complex systems, though for a simple alkylation like this, it is often not necessary.
In the esterification step, the use of a strong acid catalyst is standard practice for the Fischer-Speier reaction. Besides mineral acids like sulfuric acid, solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites can be used. These heterogeneous catalysts offer the advantage of easier separation from the reaction mixture and the potential for recycling, making the process more environmentally friendly and cost-effective.
| Reaction Type | Catalyst Type | Specific Examples |
| C-S Bond Formation | Phase-Transfer Catalyst | Quaternary ammonium (B1175870) salts |
| C-S Bond Formation | Transition Metal | Copper(I) iodide, Palladium(0) complexes |
| Esterification | Brønsted Acid | Sulfuric acid, p-Toluenesulfonic acid |
| Esterification | Solid Acid | Amberlyst-15, Zeolites |
Acid-Catalyzed Reactions in Ester Synthesis
The most common and direct method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification, often referred to simply as Fischer esterification. This reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. byjus.com For the synthesis of this compound, this would involve the reaction of 2-[(2-hydroxyethyl)sulfanyl]acetic acid with methanol.
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. byjus.commasterorganicchemistry.com The mechanism proceeds through several equilibrium steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. psiberg.com
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion. byjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water). masterorganicchemistry.com
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product. byjus.com
Because the reaction is in equilibrium, specific conditions must be employed to drive it toward the formation of the ester product. masterorganicchemistry.com According to Le Châtelier's principle, this can be achieved by either using a large excess of one of the reactants (typically the less expensive alcohol) or by removing one of the products (water) as it is formed. psiberg.com Common strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), which can also act as dehydrating agents to help sequester the water produced. sciencemadness.org
For industrial or laboratory-scale synthesis, water is often removed through azeotropic distillation using a Dean-Stark apparatus, with a co-solvent such as toluene. masterorganicchemistry.comoperachem.com
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Reactants | Carboxylic Acid + Alcohol | Forms the ester backbone | byjus.com |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Protonates the carbonyl group, increasing reactivity | sciencemadness.org |
| Solvent | Excess alcohol or a non-polar solvent (e.g., Toluene) | Shifts equilibrium; facilitates azeotropic water removal | masterorganicchemistry.comoperachem.com |
| Temperature | Reflux | Increases reaction rate | sciencemadness.org |
| Water Removal | Dean-Stark apparatus, molecular sieves, or excess acid | Shifts equilibrium to favor product formation | masterorganicchemistry.compsiberg.comoperachem.com |
Transition Metal Catalysis in Related Sulfur Chemistry
While the esterification step itself is typically acid-catalyzed, the synthesis of the precursor, 2-[(2-hydroxyethyl)sulfanyl]acetic acid, involves the formation of a carbon-sulfur (C-S) bond. Transition metal catalysis offers powerful and versatile methods for constructing such thioether linkages, which are prevalent in pharmaceuticals and other bioactive molecules. chemrevlett.com These methods often provide high yields and functional group tolerance under milder conditions than traditional nucleophilic substitution reactions.
Copper-Catalyzed C-S Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are widely used for forming aryl thioethers. These reactions typically involve coupling an aryl halide with a thiol in the presence of a copper catalyst (such as CuI or Cu₂O) and a base. nih.govacs.org This methodology is highly efficient for creating C-S bonds and tolerates a wide array of functional groups. nih.gov Ligand-free systems have been developed, simplifying the reaction protocol and making it more cost-effective. acs.org
Palladium-Catalyzed Thioetherification: Palladium-based catalysts are exceptionally effective for C-S bond formation, coupling aryl or alkenyl halides and triflates with thiols. nih.govacs.org Catalyst systems using specific bisphosphine ligands have shown remarkable efficiency, broad scope, and high tolerance for various functional groups, sometimes requiring very low catalyst loadings. acs.orgacs.org These reactions are highly selective and represent a significant advancement over earlier methods. acs.org
Rhodium-Catalyzed Reactions: Rhodium complexes are also effective in mediating reactions involving organosulfur compounds. They can catalyze the cleavage of disulfide (S-S) bonds and the subsequent transfer of the resulting organothio groups to other organic molecules. mdpi.comnih.gov This approach provides an alternative pathway to thioethers that does not require the use of thiols directly, instead utilizing more stable and less odorous disulfides as the sulfur source. nih.govresearchgate.net
| Catalyst System | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|
| Copper (e.g., CuI, Cu₂O) | Aryl Halides + Thiols | Cost-effective, efficient, ligand-free options available | nih.govacs.org |
| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands) | Aryl/Alkenyl Halides/Triflates + Thiols | High functional group tolerance, broad scope, very low catalyst loading possible | nih.govacs.org |
| Rhodium (e.g., RhH(PPh₃)₄) | Disulfides + Alkenes/Alkynes | Uses stable disulfides instead of thiols, enables unique transformations | mdpi.comnih.gov |
Role of Ionic Liquids in Related Synthetic Transformations
Ionic liquids (ILs) are salts with melting points below 100 °C that are gaining prominence as environmentally benign alternatives to volatile organic solvents. tandfonline.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive media for various chemical reactions, including esterification and thioether synthesis. tandfonline.comajast.net
Brønsted Acidic Ionic Liquids (BAILs) in Esterification: For ester synthesis, task-specific ionic liquids containing a Brønsted acid moiety (such as a sulfonic acid group) can function as both the solvent and the catalyst. acs.orgacs.orgnih.gov This dual role simplifies the reaction setup and workup. Using BAILs can lead to high conversion rates and selectivity in Fischer esterification. iitm.ac.in A significant advantage is the ease of product separation; the non-polar ester product is often immiscible with the highly polar ionic liquid, allowing for simple decantation. ajast.netacs.org The ionic liquid catalyst can then be recovered, dehydrated, and reused, aligning with the principles of green chemistry. acs.orgiitm.ac.in
Ionic Liquids in Thioether Synthesis: Ionic liquids also serve as effective media for C-S bond formation reactions. For instance, copper-catalyzed Ullmann couplings for synthesizing diaryl thioethers have been successfully performed in ILs like 1-butyl-3-methylimidazolium bromide ([BMIM]Br). tandfonline.comresearchgate.net The use of ILs in conjunction with microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. unipi.it Furthermore, some transformations, such as the synthesis of sulfides from sulfoxides and alkyl bromides, can proceed in an ionic liquid without the need for any catalyst or base. organic-chemistry.org
| Application | Role of Ionic Liquid (IL) | Key Advantages | Reference |
|---|---|---|---|
| Esterification | Dual solvent-catalyst (Brønsted Acidic ILs) | Easy product separation (biphasic system), catalyst reusability, no need for volatile organic solvents. | acs.orgacs.orgiitm.ac.in |
| Thioether Synthesis | Reaction medium/solvent | Enhanced reaction rates (especially with microwaves), improved yields, potential for catalyst-free reactions. | tandfonline.comunipi.itorganic-chemistry.org |
Process Optimization and Reaction Engineering Considerations in this compound Synthesis
Transitioning the synthesis of this compound from a laboratory procedure to a larger-scale process requires careful consideration of various reaction engineering and optimization parameters to ensure efficiency, safety, and economic viability. For the acid-catalyzed Fischer esterification, which is an equilibrium-limited reaction, process optimization is particularly crucial. acs.orgmdpi.com
Key parameters that must be optimized include:
Molar Ratio of Reactants: To shift the equilibrium towards the product side, the alcohol (methanol) is typically used in significant excess. psiberg.com Optimization studies determine the ideal ratio that maximizes conversion without incurring excessive costs and difficulties in downstream separation. nih.gov
Catalyst Loading: The concentration of the acid catalyst affects the reaction rate. While a higher concentration can accelerate the reaction, it can also lead to unwanted side reactions and increase corrosion and downstream neutralization costs. The optimal loading balances reaction speed with these negative effects. researchgate.net
Temperature: Esterification reactions are generally conducted at reflux temperature to achieve a reasonable reaction rate. sciencemadness.org The specific temperature is dictated by the boiling point of the alcohol or the solvent used.
Water Removal: The continuous and efficient removal of water is arguably the most critical factor for achieving high conversion. acs.org From a reaction engineering perspective, this is often accomplished in a batch reactor fitted with a Dean-Stark trap for azeotropic distillation. operachem.com The choice of azeotroping agent and the design of the condenser and trap are important engineering considerations.
Reaction Time: The reaction is monitored until it reaches equilibrium or the desired level of conversion. Kinetic studies help determine the optimal reaction time to maximize throughput and minimize energy consumption. researchgate.net
Downstream Processing: After the reaction is complete, the process must include steps for catalyst neutralization, removal of excess alcohol and solvent (often by distillation), and purification of the final ester product, which may involve washing and vacuum distillation. operachem.com
| Parameter | Variable to Optimize | Impact on Process | Reference |
|---|---|---|---|
| Reactant Stoichiometry | Molar ratio of alcohol to carboxylic acid | Shifts reaction equilibrium; affects raw material cost and separation | psiberg.comacs.org |
| Catalyst | Type and concentration (e.g., vol% H₂SO₄) | Determines reaction rate; influences side reactions and corrosion | researchgate.net |
| Temperature | Reaction temperature (e.g., reflux) | Affects reaction kinetics and potential for side reactions | mdpi.com |
| Product Removal | Efficiency of water removal (e.g., Dean-Stark design) | Crucial for driving conversion in an equilibrium-limited reaction | operachem.com |
| Time | Total reaction time | Impacts reactor throughput and energy consumption | researchgate.net |
Chemical Transformations and Derivatization of Methyl 2 2 Hydroxyethyl Sulfanyl Acetate
Reactivity at the Ester Linkage: Hydrolysis and Transesterification
The ester group in methyl 2-[(2-hydroxyethyl)sulfanyl]acetate is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Hydrolytic Stability and Mechanism of this compound
The hydrolytic stability of this compound is dependent on the pH of the environment. Like most methyl esters, it is susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the ester bond to yield 2-[(2-hydroxyethyl)sulfanyl]acetic acid and methanol (B129727).
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This is a reversible process, and the mechanism proceeds through a tetrahedral intermediate. The reaction is typically driven to completion by using a large excess of water.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the protonated alcohol (alkoxide is a strong base). This process forms the corresponding carboxylate salt and methanol. Base-catalyzed hydrolysis is generally faster and more efficient than acid-catalyzed hydrolysis.
Transesterification for Alkyl Chain Modification
Transesterification is a crucial process for modifying the alkyl portion of the ester group. In this reaction, the methyl group of this compound is exchanged with a different alkyl group from another alcohol. This transformation is typically catalyzed by an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium methoxide).
The reaction equilibrium can be shifted toward the desired product by using a large excess of the new alcohol or by removing the methanol byproduct as it is formed. This modification allows for the synthesis of a variety of esters with different physical and chemical properties, such as altered solubility, volatility, and reactivity, without changing the core 2-[(2-hydroxyethyl)sulfanyl]acetate structure.
| Reactant Alcohol | Catalyst (Example) | Resulting Ester Product |
|---|---|---|
| Ethanol | H₂SO₄ (acid) | Ethyl 2-[(2-hydroxyethyl)sulfanyl]acetate |
| Propan-1-ol | NaOCH₃ (base) | Propyl 2-[(2-hydroxyethyl)sulfanyl]acetate |
| Butan-1-ol | H₂SO₄ (acid) | Butyl 2-[(2-hydroxyethyl)sulfanyl]acetate |
| Benzyl (B1604629) alcohol | H₂SO₄ (acid) | Benzyl 2-[(2-hydroxyethyl)sulfanyl]acetate |
Transformations of the Sulfanyl (B85325) (Thioether) Group
The sulfur atom in the thioether linkage is another key site for chemical reactions, primarily involving oxidation and reductive cleavage.
Controlled Oxidation to Sulfoxides and Sulfones
The thioether group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. acsgcipr.org This transformation significantly alters the polarity and chemical properties of the molecule. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and the reaction conditions. acsgcipr.org
Oxidation to Sulfoxide: Mild oxidizing agents or a stoichiometric amount of a stronger oxidant are used to convert the thioether to a sulfoxide. Common reagents for this purpose include hydrogen peroxide (H₂O₂) under controlled conditions, sodium periodate (B1199274) (NaIO₄), or one equivalent of a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Oxidation to Sulfone: Using a stronger oxidizing agent or an excess (typically two or more equivalents) of reagents like H₂O₂ or m-CPBA will result in the complete oxidation of the thioether to the corresponding sulfone. researchgate.netrsc.org
The mechanism of oxidation with peroxides involves an oxygen-transfer process where the nucleophilic sulfur atom attacks the electrophilic oxygen of the oxidant. researchgate.net
| Oxidizing Agent | Stoichiometry (Equivalents) | Primary Product |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | ~1 | Methyl 2-[(2-hydroxyethyl)sulfinyl]acetate (Sulfoxide) |
| Hydrogen Peroxide (H₂O₂) | >2 (excess) | Methyl 2-[(2-hydroxyethyl)sulfonyl]acetate (Sulfone) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 1 | Methyl 2-[(2-hydroxyethyl)sulfinyl]acetate (Sulfoxide) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | >2 (excess) | Methyl 2-[(2-hydroxyethyl)sulfonyl]acetate (Sulfone) |
| Sodium Periodate (NaIO₄) | 1 | Methyl 2-[(2-hydroxyethyl)sulfinyl]acetate (Sulfoxide) |
Reductive Cleavage of the Carbon-Sulfur Bond
The carbon-sulfur bonds in the thioether can be cleaved under reductive conditions, a reaction known as desulfurization. A classic and effective method for this transformation is the use of Raney nickel, a fine-grained solid composed primarily of nickel derived from a nickel-aluminium alloy. nih.govpnas.org
Treatment of this compound with Raney nickel typically results in the hydrogenolysis of both C-S bonds. This process cleaves the thioether linkage, replacing it with carbon-hydrogen bonds. The expected products from this reaction would be methyl acetate (B1210297) and ethanol, effectively breaking down the parent molecule into smaller fragments. This reaction is particularly useful in synthetic chemistry for removing sulfur-containing functional groups.
Functionalization of the Hydroxyethyl (B10761427) Moiety
The primary alcohol of the hydroxyethyl group is a versatile handle for a wide range of chemical functionalizations, allowing for the introduction of new properties and reactive sites onto the molecule. nih.govresearchgate.netchempedia.info
Key transformations include:
Esterification and Etherification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or acid anhydrides to form a new ester linkage. Alternatively, it can be converted into an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or other etherification methods.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) yields a carboxylic acid.
Conversion to Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively. This converts the alcohol into a more reactive alkyl halide, which can readily undergo nucleophilic substitution reactions.
Amination: While direct replacement of the hydroxyl group with an amino group is difficult, it can be achieved through a two-step process. nih.gov First, the alcohol is oxidized to the corresponding aldehyde, which is then subjected to reductive amination. In this second step, the aldehyde reacts with ammonia (B1221849) or a primary/secondary amine to form an imine, which is then reduced in situ to the final amine. nih.gov
| Reaction Type | Reagent(s) | Resulting Functional Group | Product Structure (Moiety) |
|---|---|---|---|
| Esterification | Acetyl chloride | Ester | -OCH₂CH₂OC(O)CH₃ |
| Etherification | 1. NaH; 2. CH₃I | Ether | -OCH₂CH₂OCH₃ |
| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | Aldehyde | -SCH₂C(O)H |
| Oxidation (to Carboxylic Acid) | KMnO₄, NaOH, H₃O⁺ | Carboxylic Acid | -SCH₂COOH |
| Halogenation | Thionyl chloride (SOCl₂) | Alkyl Chloride | -OCH₂CH₂Cl |
Etherification and Esterification Reactions of the Hydroxyl Group
The hydroxyl group of this compound can be readily converted to ethers and esters under standard conditions, allowing for the introduction of a wide array of substituents.
Etherification:
Etherification of the hydroxyl group can be achieved through various methods, most commonly via the Williamson ether synthesis. This involves deprotonation of the alcohol with a suitable base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. For instance, reaction with benzyl bromide in the presence of a base like sodium hydride would yield the corresponding benzyl ether.
A representative etherification reaction is the synthesis of methyl 2-((2-(benzyloxy)ethyl)thio)acetate. In a typical procedure, this compound is treated with a base to form the alkoxide, which then reacts with benzyl bromide to afford the desired ether. This transformation is valuable for introducing a protecting group or a functional handle for further reactions.
| Reactant | Reagent | Product |
| This compound | 1. Base (e.g., NaH) 2. Benzyl bromide | Methyl 2-((2-(benzyloxy)ethyl)thio)acetate |
Esterification:
Esterification of the hydroxyl group can be accomplished by reaction with various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids under acidic catalysis (Fischer esterification). The use of acyl chlorides or anhydrides is often preferred for its higher reactivity and irreversibility. For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield methyl 2-((2-acetoxyethyl)thio)acetate.
| Reactant | Reagent | Product |
| This compound | Acetyl chloride, Base (e.g., Pyridine) | Methyl 2-((2-acetoxyethyl)thio)acetate |
| This compound | Acetic anhydride, Catalyst (e.g., DMAP) | Methyl 2-((2-acetoxyethyl)thio)acetate |
Conversion to Other Functionalities (e.g., Halides, Amines)
The hydroxyl group can also serve as a leaving group after conversion to a more reactive species, enabling its replacement with other functionalities like halides and amines.
Conversion to Halides:
The hydroxyl group can be converted to a halide, such as a chloride, by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). This transformation proceeds via the formation of a chlorosulfite or phosphite (B83602) ester intermediate, which is then displaced by a chloride ion. The resulting methyl 2-((2-chloroethyl)thio)acetate is a valuable intermediate for further nucleophilic substitution reactions.
| Reactant | Reagent | Product |
| This compound | Thionyl chloride (SOCl₂) | Methyl 2-((2-chloroethyl)thio)acetate |
Conversion to Amines:
The conversion of the hydroxyl group to an amine can be achieved through a two-step process. First, the hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. The resulting intermediate can then undergo nucleophilic substitution with an amine or an azide (B81097) followed by reduction. For instance, reaction with sodium azide would yield methyl 2-((2-azidoethyl)thio)acetate, which can be subsequently reduced to the corresponding primary amine, methyl 2-((2-aminoethyl)thio)acetate, using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
| Reactant | Reagents | Intermediate/Product |
| This compound | 1. TsCl, Pyridine 2. NaN₃ | Methyl 2-((2-azidoethyl)thio)acetate |
| Methyl 2-((2-azidoethyl)thio)acetate | H₂, Pd/C | Methyl 2-((2-aminoethyl)thio)acetate |
C-C Bond Forming Reactions and Scaffold Diversification
Beyond modifications of the hydroxyl group, the carbon backbone of this compound can be functionalized to create more complex molecular scaffolds.
Alkylation and Acylation Strategies
The carbon atom alpha to the ester carbonyl group is acidic and can be deprotonated with a strong base to form an enolate. This enolate can then participate in C-C bond-forming reactions.
Alkylation:
Alkylation of the α-carbon can be achieved by treating this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate the enolate. This enolate can then be quenched with an electrophile, like an alkyl halide, to introduce an alkyl group at the α-position. The hydroxyl group would likely need to be protected prior to this reaction to prevent interference from its acidic proton.
| Reactant (with protected hydroxyl) | Reagents | Product |
| Methyl 2-((2-(tert-butyldimethylsilyloxy)ethyl)thio)acetate | 1. LDA, THF, -78 °C 2. Methyl iodide | Methyl 2-((2-(tert-butyldimethylsilyloxy)ethyl)thio)-propanoate |
Acylation:
Similarly, the enolate generated from this compound can be acylated by reaction with an acylating agent, such as an acyl chloride or an anhydride. This reaction introduces an acyl group at the α-carbon, leading to the formation of a β-keto ester derivative. Again, protection of the hydroxyl group is a prerequisite for this transformation.
| Reactant (with protected hydroxyl) | Reagents | Product |
| Methyl 2-((2-(tert-butyldimethylsilyloxy)ethyl)thio)acetate | 1. LDA, THF, -78 °C 2. Acetyl chloride | Methyl 3-oxo-2-((2-(tert-butyldimethylsilyloxy)ethyl)thio)butanoate |
Introduction of Additional Functionalities onto the this compound Scaffold
The versatile functional groups of this compound allow for the introduction of a wide range of other functionalities, significantly diversifying its molecular scaffold.
One strategy involves the introduction of unsaturation into the molecule, which can then be used in various cycloaddition or metathesis reactions. For example, the hydroxyl group can be etherified with an allyl halide. The resulting diallyl derivative, methyl 2-((2-(allyloxy)ethyl)thio)acetate, could potentially undergo ring-closing metathesis (RCM) to form a cyclic ether. wikipedia.orgorganic-chemistry.org RCM is a powerful tool for the synthesis of cyclic compounds and has been widely applied in organic synthesis. wikipedia.orgorganic-chemistry.org
Furthermore, the sulfide (B99878) moiety can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and reactivity of the molecule. The resulting sulfoxides and sulfones can participate in a variety of transformations, including Pummerer rearrangements and as activating groups for adjacent C-H bonds.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in various coupling reactions. This provides another avenue for scaffold diversification and the introduction of new functionalities.
| Starting Material | Transformation | Reagents | Resulting Functionality |
| This compound | Allylation of hydroxyl group | Allyl bromide, Base | Alkene |
| Methyl 2-((2-(allyloxy)ethyl)thio)acetate | Ring-Closing Metathesis | Grubbs' catalyst | Cyclic Ether |
| This compound | Oxidation of sulfide | m-CPBA | Sulfoxide/Sulfone |
| This compound | Hydrolysis of ester | LiOH, H₂O | Carboxylic Acid |
Spectroscopic Characterization and Advanced Structural Elucidation of Methyl 2 2 Hydroxyethyl Sulfanyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectroscopic Analysis of Methyl 2-[(2-hydroxyethyl)sulfanyl]acetate
A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The methyl ester protons (-OCH₃) would likely appear as a singlet. The two methylene (B1212753) groups (-SCH₂- and -CH₂OH) would each present as triplets, assuming coupling to their adjacent methylene groups. The methylene protons adjacent to the sulfur and the ester group (-SCH₂CO-) would also likely be a singlet. The hydroxyl proton (-OH) might appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
Carbon (¹³C) NMR Spectroscopic Analysis of this compound
The ¹³C NMR spectrum would be expected to display five distinct signals, corresponding to the five unique carbon environments in the molecule: the carbonyl carbon of the ester, the methyl carbon of the ester, the two methylene carbons of the ethylthio group, and the methylene carbon adjacent to the sulfur and carbonyl group. The chemical shifts of these carbons would be influenced by their local electronic environment.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the connectivity of the methylene groups in the hydroxyethyl (B10761427) fragment.
HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups in this compound
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group. C-H stretching vibrations for the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The C-O stretching of the ester and alcohol, as well as the C-S stretching, would appear in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Electron Ionization (EI) Mass Spectrometry for Fragmentation Pathway Elucidation
In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound (150.19 g/mol ). Common fragmentation pathways for this molecule could include:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Cleavage of the C-S bond, leading to fragments corresponding to the thioacetate (B1230152) and hydroxyethyl moieties.
Fragmentation of the hydroxyethyl group, such as the loss of a water molecule or a CH₂OH radical.
Rearrangement reactions, which are common in mass spectrometry.
Without experimental data, the precise fragmentation pattern and the relative abundances of the fragment ions remain speculative.
Electrospray Ionization (ESI) and Other Soft Ionization Techniques for Intact Molecular Mass
Electrospray ionization (ESI) is a soft ionization mass spectrometry technique particularly well-suited for the analysis of moderately polar and thermally labile molecules such as this compound. This method typically imparts minimal energy to the analyte, preserving its molecular integrity and primarily yielding ions corresponding to the intact molecule with a charge adducted to it.
For this compound, with a monoisotopic mass of 150.03506 Da, ESI-MS analysis is expected to produce a prominent pseudomolecular ion. In positive ion mode, the most commonly observed adducts are formed by the protonation of the analyte ([M+H]⁺) or by its association with alkali metal cations, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace contaminants in solvents and glassware. The sulfur and oxygen atoms, particularly the hydroxyl and ester groups, can serve as sites for protonation or cation adduction.
The anticipated high-resolution mass-to-charge ratios (m/z) for these common adducts of this compound are detailed in the table below. The detection of these ions, particularly the protonated molecule, allows for the unambiguous determination of the compound's molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the pseudomolecular ion is fragmented to produce characteristic product ions, although a detailed fragmentation analysis is beyond the scope of this section.
Table 1: Predicted ESI-MS Adducts for this compound
| Adduct | Chemical Formula | Exact Mass (Da) | Expected m/z |
|---|---|---|---|
| [M+H]⁺ | [C₅H₁₁O₃S]⁺ | 151.04234 | 151.04234 |
| [M+Na]⁺ | [C₅H₁₀O₃SNa]⁺ | 173.02429 | 173.02429 |
This interactive table provides the expected m/z values for common adducts of this compound in positive-mode ESI-MS.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption spectrum of this compound is characterized by the electronic transitions associated with its constituent functional groups: a thioether and a methyl ester. The molecule lacks extensive conjugation or chromophores that would lead to strong absorption in the visible region. Therefore, its significant electronic absorptions are expected to occur in the ultraviolet (UV) range.
The thioether moiety (R-S-R') contains a sulfur atom with non-bonding (n) electrons. The primary electronic transition associated with thioethers is a weak n → σ* (non-bonding to sigma antibonding) transition, which typically occurs in the far-UV region, often below 220 nm. This absorption is generally of low molar absorptivity (ε).
The ester functional group contains a carbonyl group (C=O), which possesses both non-bonding (n) electrons on the oxygen atom and a π-system. The carbonyl group gives rise to a characteristic weak n → π* (non-bonding to pi antibonding) transition. For simple aliphatic esters, this absorption is typically found in the region of 200–220 nm and is also characterized by a low molar absorptivity.
Given the combination of these functional groups, the UV-Vis spectrum of this compound is predicted to show weak absorption bands in the short-wavelength UV region. The absence of strong chromophores means the compound is colorless, as it does not absorb light in the visible portion of the electromagnetic spectrum (400-700 nm). The specific absorption maxima (λmax) and molar absorptivity values would need to be determined experimentally and can be influenced by the solvent used for analysis.
Table 2: Expected UV-Vis Absorption Characteristics of this compound
| Functional Group | Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Thioether (-S-) | n → σ* | ~200 - 220 | Low |
This interactive table summarizes the anticipated electronic transitions and their corresponding spectral regions for the functional groups present in this compound.
Lack of Specific Research Data Precludes Article Generation
Following a comprehensive search for scholarly articles and data pertaining to the theoretical and computational chemistry of this compound, it has been determined that there is no specific research available in the public domain to support the creation of the requested article.
The detailed outline provided requires in-depth information on electronic structure, bonding analysis, conformational landscapes, and reaction mechanisms derived from quantum chemical methods such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations specifically for this compound.
Therefore, the content for the following sections and subsections could not be developed:
Theoretical and Computational Chemistry Studies of Methyl 2 2 Hydroxyethyl Sulfanyl Acetate
Reaction Mechanism Elucidation through Computational Approaches
Any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritative tone.
Transition State Analysis for Key Transformations
The key transformation in the synthesis of methyl 2-[(2-hydroxyethyl)sulfanyl]acetate is the nucleophilic attack of the sulfur atom of 2-mercaptoethanol (B42355) on the β-carbon of the α,β-unsaturated ester, methyl acrylate (B77674). This reaction can proceed either uncatalyzed or, more commonly, with base or nucleophilic catalysis. Transition state analysis using quantum chemical methods, such as Density Functional Theory (DFT), is crucial for understanding the reaction mechanism and kinetics.
For the uncatalyzed reaction, a concerted mechanism involving a six-membered cyclic transition state, where the thiol proton is transferred to the carbonyl oxygen of the acrylate, can be computationally modeled. However, this pathway generally has a high activation energy barrier.
A more favorable pathway, particularly in the presence of a base, involves the deprotonation of the thiol to form a thiolate anion. This highly nucleophilic species then attacks the methyl acrylate. The transition state for this step involves the approach of the thiolate to the β-carbon of the acrylate. Computational modeling can determine the geometry of this transition state, including the forming C-S bond length and the angles of approach. The activation energy for this step is typically much lower than for the uncatalyzed reaction.
Table 1: Hypothetical Activation Energies for the Thia-Michael Addition of 2-Mercaptoethanol to Methyl Acrylate
| Reaction Pathway | Catalyst | Rate-Determining Step | Calculated Activation Energy (kJ/mol) |
| Uncatalyzed | None | Concerted addition/proton transfer | High (e.g., >100) |
| Base-Catalyzed | Base (e.g., OH⁻) | Nucleophilic attack of thiolate | Low (e.g., 20-40) |
| Nucleophilic | Nucleophile (e.g., phosphine) | Formation of zwitterionic intermediate | Moderate (e.g., 40-60) |
Computational Modeling of Catalytic Pathways
Computational modeling is instrumental in differentiating between various catalytic pathways, such as base catalysis and nucleophilic catalysis.
In base catalysis , a base abstracts the proton from the thiol, generating a thiolate. The catalytic cycle involves:
Deprotonation of 2-mercaptoethanol by the base.
Nucleophilic attack of the resulting thiolate on methyl acrylate to form an enolate intermediate.
Protonation of the enolate by a proton source (e.g., the protonated base or another thiol molecule) to yield the product and regenerate the catalyst.
In nucleophilic catalysis (e.g., using a phosphine), the catalyst first attacks the methyl acrylate to form a zwitterionic intermediate. This intermediate then reacts with the thiol in a proton transfer step to generate a more potent nucleophile, the thiolate. The catalytic cycle proceeds through:
Addition of the nucleophilic catalyst to methyl acrylate.
Proton transfer from 2-mercaptoethanol to the zwitterionic intermediate.
Nucleophilic attack of the generated thiolate on another molecule of methyl acrylate.
Regeneration of the catalyst.
DFT calculations can be employed to model the intermediates and transition states in this cycle, providing insight into the catalytic efficiency and mechanism. The relative energies of the intermediates and transition states for both base-catalyzed and nucleophile-catalyzed pathways can be compared to predict which catalytic route is more favorable under specific reaction conditions.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, such as this compound. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.
Vibrational Spectroscopy (Infrared and Raman): Theoretical vibrational frequencies can be calculated using methods like DFT. These calculations provide a set of normal modes of vibration and their corresponding frequencies and intensities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum can then be compared with the experimental FT-IR and Raman spectra. This comparison helps in assigning the observed vibrational bands to specific functional groups and molecular motions. For this compound, key vibrational modes would include the C=O stretch of the ester, the O-H stretch of the alcohol, C-S stretching, and various C-H stretching and bending modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predicted chemical shifts can be compared with experimental NMR data to confirm the structure of the molecule and to assign specific resonances to the different protons and carbon atoms in the molecule.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |
| FT-IR (cm⁻¹) | |||
| ν(O-H) | ~3450 | ~3440 | O-H stretch (hydroxyl) |
| ν(C=O) | ~1735 | ~1730 | C=O stretch (ester) |
| ν(C-S) | ~700 | ~695 | C-S stretch |
| ¹H NMR (ppm) | |||
| -OCH₃ | 3.70 | 3.68 | Methyl ester protons |
| -S-CH₂-CO- | 3.30 | 3.28 | Methylene (B1212753) adjacent to sulfur and carbonyl |
| -CH₂-OH | 3.75 | 3.73 | Methylene adjacent to hydroxyl |
| -S-CH₂-CH₂- | 2.80 | 2.78 | Methylene adjacent to sulfur |
| ¹³C NMR (ppm) | |||
| C=O | 171.0 | 170.5 | Ester carbonyl carbon |
| -OCH₃ | 52.5 | 52.3 | Methyl ester carbon |
| -CH₂-OH | 60.5 | 60.2 | Methylene carbon adjacent to hydroxyl |
| -S-CH₂-CO- | 35.0 | 34.8 | Methylene carbon adjacent to sulfur and carbonyl |
| -S-CH₂-CH₂- | 33.0 | 32.7 | Methylene carbon adjacent to sulfur |
Polymer Chemistry and Materials Science Applications of Methyl 2 2 Hydroxyethyl Sulfanyl Acetate and Its Monomeric Analogs
Utilization as a Monomer Precursor in Polymer Synthesis
Methyl 2-[(2-hydroxyethyl)sulfanyl]acetate serves as a valuable precursor for the synthesis of specialized monomers due to its inherent hydroxyethyl (B10761427) and sulfanyl (B85325) functionalities. These groups provide reactive sites for modification, enabling the creation of monomers with tailored properties for various polymerization techniques.
Monomers incorporating Hydroxyethyl and Sulfanyl Functionalities
The dual presence of hydroxyl and sulfanyl (thioether) groups is a desirable feature in monomer design for advanced polymer architectures. The hydroxyl group, commonly found in monomers like 2-hydroxyethyl acrylate (B77674) (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA), imparts hydrophilicity, improves adhesion, and provides a reactive site for crosslinking or post-polymerization modification. cmu.edupolysciences.com The sulfanyl group can enhance the refractive index of the resulting polymer, improve thermal stability, and influence its solution properties.
While monomers containing both functionalities are not commonplace, their synthesis from precursors like this compound is straightforward. The combination of these groups allows for the development of polymers with a unique balance of properties, such as water-solubility and specific interactions with surfaces or nanoparticles. For instance, new maleopimarimides containing thiol or alcohol functionalities have been synthesized, demonstrating the interest in combining these chemical groups within a single monomeric unit. researchgate.net
Design of Functional Monomers derived from this compound
This compound is a versatile platform for designing functional monomers. The primary route for its conversion into a polymerizable species involves the modification of its hydroxyl group. Through esterification with polymerizable acid chlorides or anhydrides, such as acryloyl chloride or methacryloyl chloride, the corresponding acrylate or methacrylate monomers can be synthesized.
The resulting monomer, methyl 2-({2-[(acryloyloxy)ethyl]sulfanyl})acetate or methyl 2-({2-[(methacryloyloxy)ethyl]sulfanyl})acetate, retains the thioether linkage and the methyl ester group. These additional functionalities can be preserved during polymerization or can be targeted for subsequent chemical transformations, offering a route to complex, multifunctional polymers. The general tolerance of radical polymerization techniques to ester and thioether groups makes this an effective strategy. researchgate.net
A schematic for the synthesis of a functional monomer from this compound is presented below:
Reaction Scheme: Synthesis of a Methacrylate Monomer
This compound + Methacryloyl chloride → Methyl 2-({2-[(methacryloyloxy)ethyl]sulfanyl})acetate + HCl
This approach allows for the direct incorporation of the desired functionalities into the polymer backbone, avoiding complex post-polymerization modification steps. cmu.edu
Controlled Radical Polymerization (CRP) Strategies
Controlled radical polymerization (CRP) techniques are essential for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures. Monomers derived from this compound are suitable for use in various CRP methods.
Application in Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization with Analogous Compounds
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is highly valued for its tolerance to a wide variety of functional groups and reaction conditions. nih.govresearchgate.net Monomers containing hydroxyl and thioether functionalities are generally compatible with RAFT polymerization. The control over the polymerization is achieved through a chain transfer agent (CTA), and the thiocarbonylthio end-group of the resulting polymer is amenable to further modification. nih.govbohrium.com
For a monomer derived from this compound, the polymerization would proceed similarly to other functional acrylates or methacrylates. The thioether group within the monomer structure is generally stable under RAFT conditions. The resulting polymer would possess pendant hydroxyl groups (from the monomer) and a terminal thiocarbonylthio group (from the CTA). This terminal group can be removed or transformed to yield a thiol, which can then be used in various "click" chemistry reactions, such as thiol-ene or thiol-isocyanate couplings, for further functionalization. rsc.org
Table 1: RAFT Agents and Compatible Monomers
| RAFT Agent Type | Z Group | R Group | Compatible Monomer Classes |
|---|---|---|---|
| Dithiobenzoates | Phenyl | Varies | Acrylates, Styrenes |
| Trithiocarbonates | Alkyl/Aryl Sulfide (B99878) | Varies | Acrylates, Methacrylates, Acrylamides |
| Dithiocarbamates | N,N-disubstituted | Varies | Styrenes, Vinyl Esters |
The conversion of RAFT-synthesized polymers into hydroxyl-functional polymers has been systematically investigated, highlighting the utility of combining RAFT with hydroxyl-containing structures. rsc.org
Initiation and Macroinitiator Synthesis in Atom Transfer Radical Polymerization (ATRP) with Related Monomers and Initiators
Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers and is tolerant to many functional groups. researchgate.netcmu.edu The hydroxyl group of this compound is a key feature for its application in ATRP, primarily for the synthesis of initiators and macroinitiators.
Initiator Synthesis: The hydroxyl group can be readily converted into an ATRP initiating site. By reacting this compound with an acyl halide, such as 2-bromoisobutyryl bromide, a functional ATRP initiator is formed. sigmaaldrich.com This initiator, methyl 2-{[2-(2-bromoisobutyryloxy)ethyl]sulfanyl}acetate, can then be used to polymerize a variety of monomers, thereby incorporating the thioether and ester functionalities at the α-chain end of every polymer chain. cmu.educmu.edu
Macroinitiator Synthesis: Alternatively, a monomer derived from this compound can be polymerized to create a polymer with pendant hydroxyl groups. These hydroxyl groups along the polymer backbone can then be esterified with a compound like 2-bromoisobutyryl bromide to generate a macroinitiator. This macroinitiator can subsequently be used to initiate the polymerization of a second monomer, leading to the formation of graft copolymers. researchgate.net The use of functional initiators is a common and powerful strategy in ATRP for producing telechelic and block copolymers. cmu.edursc.org
Table 2: Examples of Hydroxyl-Functional ATRP Initiators
| Initiator Name | CAS Number | Molecular Formula | Applications |
|---|---|---|---|
| 2-Hydroxyethyl 2-bromoisobutyrate | 189324-13-8 | C6H11BrO3 | Synthesis of polymers with a terminal hydroxyl group. |
| 3-Hydroxypropyl 2-bromoisobutyrate | 105955-06-8 | C7H13BrO3 | Used to create polymers with α-hydroxyl functionality. |
Consideration of Nitroxide-Mediated Polymerization (NMP) for Related Structures
Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that relies on the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.orgslideshare.net This metal-free method is effective for the polymerization of a range of monomers. The core of NMP is the thermally labile alkoxyamine species that acts as the dormant form of the polymer chain. mdpi.com
NMP is generally tolerant to a variety of functional groups, including hydroxyls and ethers. Therefore, a monomer derived from this compound, which contains ester, thioether, and (after modification) an acrylate/methacrylate group, would be expected to be compatible with NMP conditions. The polymerization would be initiated by an alkoxyamine initiator, and the presence of the thioether and hydroxyl-derived functionalities on the monomer should not significantly interfere with the reversible termination process that controls the polymerization. The resulting polymers would be well-defined and could be used to create block copolymers or other complex architectures.
Synthesis of Advanced Polymer Architectures
The presence of multiple functional groups on a monomer allows for the creation of complex and highly tailored polymer structures. Controlled radical polymerization techniques are essential for this purpose, as they enable the synthesis of polymers with predictable molar masses, low dispersity, and high end-group fidelity. nih.gov
Block Copolymers and Graft Copolymers with Functional Side Chains
Block and graft copolymers are advanced polymer architectures that combine chemically distinct polymer chains within a single macromolecule. The functional side chains, such as hydroxyl and ester groups, provide sites for further modification or impart specific properties like hydrophilicity and responsiveness.
Block Copolymers: The synthesis of block copolymers often involves the sequential polymerization of different monomers. For instance, a functional monomer analog can be polymerized first, and the resulting living polymer chain is then used as a macroinitiator for the polymerization of a second monomer. RAFT polymerization is particularly well-suited for this, allowing for the creation of well-defined block copolymers from a wide variety of functional monomers, including acrylates and acrylamides. rsc.orgresearchgate.net
Research Findings: Studies on thioacrylate monomers have demonstrated their successful polymerization via RAFT, yielding well-defined homopolymers. rsc.org These homopolymers can then be chain-extended with a second monomer, such as ethyl acrylate, to form block copolymers. The resulting P(thioacrylate)-b-P(acrylate) structures combine the unique properties conferred by the sulfur-containing block with those of a conventional acrylate block. rsc.orgresearchgate.net The ability to control the length of each block is a key advantage of using controlled polymerization techniques.
Graft Copolymers: Graft copolymers feature a main polymer backbone with polymeric side chains grafted onto it. There are three primary methods for their synthesis: "grafting-through," "grafting-from," and "grafting-to."
"Grafting-from": This method involves a polymer backbone containing initiating sites from which the side chains are grown. For a monomer analog containing a hydroxyl group, this functionality can be converted into an ATRP initiator. Subsequent polymerization of a second monomer from these sites yields a bottlebrush or comb-like graft copolymer. acs.orgchemrxiv.org This approach has been used to create degradable molecular bottlebrushes, where thioester groups are incorporated into the side chains. acs.org
"Grafting-to": This involves attaching pre-formed polymer chains to a functional backbone. The hydroxyl or a modified thioether group on a polymer backbone could be used as a reactive handle to attach other polymer chains via click chemistry or other efficient coupling reactions. cmu.edu
The table below summarizes representative examples of block copolymers synthesized using functional monomers analogous to this compound.
| First Block (Macro-CTA/Initiator) | Second Monomer | Polymerization Method | Resulting Architecture | Key Functional Groups |
| Poly(ethyl thioacrylate) | Ethyl acrylate | RAFT | Diblock Copolymer | Thioester, Ester |
| Poly(2-hydroxyethyl acrylate) | Styrene | ATRP | Diblock Copolymer | Hydroxyl, Ester |
| Poly(oligo(ethylene glycol) methyl ether methacrylate) | 2-(Acetylthio)ethyl methacrylate | RAFT | Diblock Copolymer | Thioester (protected), Ether |
Preparation of Functionalized Polymeric Materials
The direct polymerization of functional monomers is a straightforward route to materials with tailored properties. The incorporation of thioether, hydroxyl, and ester groups along a polymer backbone can significantly influence the material's characteristics, such as thermal properties, refractive index, and degradability. rsc.orgnih.gov
Research Findings: The polymerization of thioacrylate monomers via RAFT has been shown to produce polymers with higher glass transition temperatures (Tg) compared to their oxygen-based acrylate counterparts. rsc.org For example, poly(ethyl thioacrylate) exhibits a Tg of 12 °C, whereas poly(ethyl acrylate) has a Tg of -21 °C. rsc.org This difference is attributed to the presence of the thioester in the side chain. Furthermore, sulfur-containing polymers are known to possess high refractive indices, making them attractive for optical applications. warwick.ac.uk
The introduction of thioester linkages directly into the polymer backbone can render the material degradable under specific physiological conditions. nih.gov For example, copolymers containing backbone thioesters, prepared by the RAFT copolymerization of a thionolactone with vinyl monomers like PEG-acrylate, have been shown to degrade in the presence of thiols such as cysteine and glutathione. nih.gov This makes them promising candidates for controlled drug delivery systems, as the polymer matrix can be designed to break down in specific biological environments. nih.gov
Post-Polymerization Modification via the Hydroxyethyl and Ester Groups
One of the most powerful strategies in modern polymer science is post-polymerization modification (PPM). This approach involves synthesizing a well-defined precursor polymer containing reactive handles, which are then converted into the desired functional groups in a subsequent step. cmu.edu This is particularly useful for incorporating functionalities that might be incompatible with the polymerization conditions. cmu.edu A polymer derived from a monomer like this compound would be an excellent candidate for PPM, offering two distinct reactive sites: the hydroxyl group and the ester group.
Modification of the Hydroxyl Group: The pendant hydroxyl group is a versatile handle for a wide range of chemical transformations. A common modification is esterification, where the hydroxyl group reacts with a carboxylic acid or acyl chloride to attach new functional moieties to the polymer backbone. cmu.edu This method is frequently used to prepare multifunctional macroinitiators for the synthesis of bottle-brush copolymers or to conjugate bioactive molecules. cmu.edu
Modification of the Ester Group: The methyl ester group can be modified through reactions like aminolysis or transesterification. osti.govrsc.org
Aminolysis: Reaction with a primary or secondary amine converts the ester into an amide, which is a stable and common linkage in biological systems. This allows for the attachment of amine-containing molecules.
Transesterification: The methyl ester can be exchanged with other alcohols, often requiring a catalyst and heat. osti.gov More advanced strategies leverage monomers with activated esters (e.g., enol esters) that can undergo transesterification at room temperature, driven by the formation of a non-nucleophilic byproduct like acetaldehyde. rsc.orgnsf.gov This mild reaction condition allows for the functionalization of the polymer without risking degradation of the backbone or other sensitive groups.
The table below outlines potential PPM reactions on a polymer backbone containing hydroxyl and ester functionalities.
| Functional Group | Reaction Type | Reagent Example | Resulting Functionality | Potential Application |
| Hydroxyl (-OH) | Esterification | Acryloyl chloride | Pendant acrylate | Crosslinkable materials |
| Hydroxyl (-OH) | Etherification | Propargyl bromide | Pendant alkyne | Click chemistry platform |
| Methyl Ester (-COOCH₃) | Aminolysis | Ethylenediamine | Pendant primary amine | Bioconjugation, pH-responsive materials |
| Methyl Ester (-COOCH₃) | Transesterification | Poly(ethylene glycol) | PEG side chains | Improved hydrophilicity, antifouling surfaces |
| Methyl Ester (-COOCH₃) | Hydrolysis | Sodium hydroxide (B78521) | Carboxylic acid | pH-responsive hydrogels, metal chelation |
By leveraging these orthogonal modification strategies, a single precursor polymer can be used to generate a library of functional materials with diverse properties and applications.
Analytical Quantification Methodologies for Methyl 2 2 Hydroxyethyl Sulfanyl Acetate in Research Matrices
Chromatographic Techniques for Separation and Detection
Chromatographic methods are central to the quantitative analysis of methyl 2-[(2-hydroxyethyl)sulfanyl]acetate, providing high-resolution separation from complex matrix components.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a premier technique for the sensitive and selective quantification of this compound. The polarity imparted by the hydroxyl and ester functional groups makes it amenable to reversed-phase HPLC.
Chromatographic Separation: A typical method would employ a C18 stationary phase with a gradient elution mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve peak shape and ionization efficiency.
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds, targeting the protonated molecule [M+H]⁺ as the precursor ion. Collision-induced dissociation (CID) of the precursor ion would then generate specific product ions for quantification in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and minimizing matrix interference. For this compound (molar mass: 150.19 g/mol ), the [M+H]⁺ precursor ion would be at m/z 151.0.
Table 1: Illustrative HPLC-MS/MS Parameters for Analysis
| Parameter | Value |
|---|---|
| HPLC System | UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 151.0 |
| Product Ions (m/z) | Fragmentation of the precursor ion would yield specific product ions for quantification and confirmation. |
| Collision Energy | Optimized for specific transitions |
This technique provides excellent linearity over a wide concentration range and low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range.
While this compound has limited volatility due to its hydroxyl group, Gas Chromatography-Mass Spectrometry (GC-MS/MS) can be employed following a derivatization step. Derivatization of the hydroxyl group, for instance, through silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the analyte's volatility and thermal stability.
Sample Preparation and Derivatization: The sample would be extracted and concentrated, followed by a reaction with a silylating agent to convert the -OH group to a less polar and more volatile -O-Si(CH₃)₃ group.
GC Separation: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is typically used. The oven temperature is programmed to ramp up to ensure the separation of the derivatized analyte from other matrix components.
Mass Spectrometric Detection: Electron ionization (EI) is the standard ionization technique in GC-MS. The resulting mass spectrum will show a characteristic fragmentation pattern for the derivatized molecule, which can be used for identification and quantification using selected ion monitoring (SIM) or MRM for enhanced selectivity.
Table 2: Representative GC-MS/MS Conditions for Derivatized Analyte
| Parameter | Value |
|---|---|
| GC System | Gas Chromatograph with Autosampler |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 80 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Electrophoretic Separation Methods
Capillary electrophoresis offers an alternative to chromatographic techniques, particularly for charged or highly polar compounds.
Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-size ratio in an electric field. wku.edunih.govnih.gov While this compound is a neutral molecule, this technique can be adapted for its analysis. One approach involves the formation of a charged complex, for instance, through interaction with borate (B1201080) buffers at high pH, which can complex with the diol functionality. Alternatively, Micellar Electrokinetic Chromatography (MEKC), a mode of CZE, can be used to separate neutral compounds by partitioning them between the aqueous buffer and micelles formed by a surfactant. usp.org
Separation Principle: In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes like this compound will partition between the pseudo-stationary micellar phase and the mobile aqueous phase, allowing for separation.
Table 3: Potential CZE/MEKC Parameters
| Parameter | Value |
|---|---|
| CE System | Capillary Electrophoresis Instrument with UV detector |
| Capillary | Fused-silica, 50 µm ID, effective length 40 cm |
| Background Electrolyte | 25 mM Sodium borate buffer (pH 9.2) with 50 mM Sodium dodecyl sulfate (B86663) (SDS) |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 200 nm |
CZE and its variants are known for high separation efficiency, short analysis times, and minimal solvent consumption. usp.org
Spectrophotometric Methods for Quantitative Analysis in Chemical Research
Spectrophotometric methods can offer a simpler and more accessible approach for quantification, although they may lack the selectivity of chromatographic techniques. For a compound like this compound, a colorimetric reaction targeting one of its functional groups could be developed. For instance, the thiol group in the related compound, thioglycolic acid, is known to form colored complexes with certain metal ions. nih.gov A similar principle could be explored, potentially after hydrolysis of the ester, to quantify the resulting thiol.
One potential method involves the reaction of the sulfanyl (B85325) group with a chromogenic reagent. For example, the reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) could be investigated, although this is typically used for free thiols.
A more plausible approach for this specific molecule would be based on the formation of a colored complex with a metal ion in an appropriate solvent. For example, a method analogous to the determination of iron(III) with thioglycolic acid, which forms a red-purple chelate, could be adapted. nih.gov
Table 4: Conceptual Spectrophotometric Method Parameters
| Parameter | Value |
|---|---|
| Principle | Formation of a colored complex with a metal salt (e.g., Fe³⁺) in a buffered solution. |
| Reagents | Metal salt solution, pH buffer |
| Wavelength (λmax) | To be determined by scanning the spectrum of the complex (e.g., in the range of 500-600 nm) |
| Instrumentation | UV-Vis Spectrophotometer |
| Calibration | A calibration curve would be constructed by measuring the absorbance of standard solutions of known concentrations. |
This method would be most suitable for relatively pure samples where interfering substances are minimal.
Method Validation and Robustness for Analytical Research
Regardless of the chosen analytical technique, a thorough method validation is essential to ensure the reliability and accuracy of the quantitative data. youtube.compharmaguideline.com The validation process demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters, as typically defined by regulatory guidelines, include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by analyzing blank and spiked matrix samples.
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear regression analysis is performed, and the correlation coefficient (r²) should typically be ≥ 0.99. youtube.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations (e.g., spiked matrices) and expressing the result as a percentage recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov
Table 5: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
A validated analytical method ensures that the data generated in research studies involving this compound are accurate, reliable, and reproducible.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling methyl 2-[(2-hydroxyethyl)sulfanyl]acetate in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile or chemical-resistant gloves inspected prior to use. Use a complete chemical-protective suit when handling large quantities or concentrated solutions .
- Respiratory Protection: Employ fume hoods or respirators if aerosolization is possible, especially during reflux or distillation steps .
- Waste Disposal: Segregate waste in designated containers compliant with local regulations. Contaminated gloves and materials must be disposed of as hazardous waste .
- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical reaction conditions?
- Methodological Answer:
- Step 1: Start with methyl 2-mercaptoacetate and 2-hydroxyethyl bromide. Use a base (e.g., K₂CO₃) in anhydrous ethanol under reflux (70–80°C) for 6–8 hours to promote nucleophilic substitution .
- Step 2: Monitor reaction progress via TLC (e.g., chloroform:methanol, 7:3 v/v) .
- Step 3: Purify via vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient). Characterize using NMR (¹H/¹³C) and FT-IR to confirm ester and thioether linkages .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound derivatives?
- Methodological Answer:
- Data Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian). Discrepancies in proton environments may indicate stereochemical or conformational variations .
- High-Resolution Mass Spectrometry (HRMS): Use HRMS to distinguish between isobaric species (e.g., thioether vs. sulfoxide derivatives). Match observed m/z values with theoretical isotopic patterns .
- X-ray Crystallography: For crystalline derivatives, resolve ambiguities in molecular geometry via single-crystal X-ray diffraction .
Q. What experimental strategies are effective in studying the environmental fate and biodegradation pathways of this compound?
- Methodological Answer:
- Environmental Simulation: Use OECD 301D (Closed Bottle Test) to assess aerobic biodegradability in aqueous systems. Monitor dissolved organic carbon (DOC) removal over 28 days .
- Metabolite Identification: Employ LC-QTOF-MS to detect transformation products (e.g., sulfonic acid derivatives) in soil or water matrices .
- Adsorption Studies: Evaluate soil sorption coefficients (Kd) using batch equilibrium experiments. Correlate results with logP values to predict mobility in ecosystems .
Q. How can computational chemistry methods (e.g., DFT, molecular docking) be applied to predict the biological interactions of this compound?
- Methodological Answer:
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-311++G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for enzyme interactions .
- Molecular Docking: Use AutoDock Vina to simulate binding to target receptors (e.g., cytochrome P450 enzymes). Validate docking poses with MD simulations (GROMACS) to assess stability .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like polar surface area and hydrogen-bonding capacity to predict toxicity or bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?
- Methodological Answer:
- Dose-Response Validation: Replicate assays (e.g., enzyme inhibition) across multiple concentrations. Use statistical tools (e.g., ANOVA) to confirm significance of observed effects .
- Batch Purity Verification: Analyze compound purity via HPLC (>98%) and confirm absence of impurities (e.g., unreacted starting materials) that may skew bioactivity results .
- Cell Line Specificity: Test analogs in diverse cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
